2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol
Description
Key Geometrical Features:
Crystallographic Data and Solid-State Arrangement
While no single-crystal X-ray data exists for this specific compound, structural analogs provide insights into its likely solid-state behavior:
Inferred Packing Motifs:
Comparative Crystallographic Parameters (Analog Compounds):
Comparative Structural Analysis with Related Piperidine Derivatives
Structural variations in piperidine derivatives significantly influence physicochemical properties:
Substituent Effects on Piperidine Geometry:
Electronic Effects:
- The 2-chloropyridin-4-yl group withdraws electron density via inductive effects, reducing the basicity of the piperidine nitrogen (pK$$_a$$ ~7.1 vs. ~10.6 for unsubstituted piperidine).
- The hydroxyethyl group enhances solubility in polar solvents (e.g., logP = 1.8 vs. 2.4 for non-hydroxylated analogs).
Steric Effects:
- Bulky N-substituents (e.g., 2-chloropyridin-4-yl) increase equatorial preference in chair conformations, while small C4 substituents (e.g., -OH) tolerate axial positions.
Properties
IUPAC Name |
2-[1-(2-chloropyridin-4-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-12-9-11(1-5-14-12)15-6-2-10(3-7-15)4-8-16/h1,5,9-10,16H,2-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRMQMXGLQNCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 268.74 g/mol
- CAS Number : 1316217-97-6
The biological activity of 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism involves:
- Inhibition of PCSK9 : This compound has been shown to selectively inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a critical role in cholesterol metabolism by regulating LDL receptor levels in the liver.
- Cell Signaling Modulation : By inhibiting PCSK9 synthesis, the compound influences cellular signaling pathways related to cholesterol homeostasis and metabolism.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including those similar to 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol, exhibit antimicrobial properties. The effectiveness of these compounds against various bacterial strains has been evaluated using methods such as the tube dilution technique .
Anticancer Activity
The anticancer potential of this compound has also been assessed through MTT assays. Studies have shown that certain derivatives demonstrate significant cytotoxic effects on cancer cell lines, although they may be less potent than established chemotherapeutic agents .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of compounds related to 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial and Anticancer Activities | Certain derivatives showed significant antimicrobial activity comparable to standard drugs like ciprofloxacin. The anticancer activity was notable but less than that of 5-fluorouracil . |
| PCSK9 Inhibition | The compound selectively inhibits PCSK9 protein synthesis, impacting cholesterol metabolism significantly. |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
- Metabolism : It is metabolized primarily in the liver, where it is converted into its active form by carboxyesterases.
- Bioavailability : The interaction with liver enzymes suggests a potentially favorable bioavailability profile.
Comparison with Similar Compounds
1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-ol (CAS: 916791-08-7)
- Structure : Piperidin-4-ol substituted with a 4-chloropyrimidin-2-yl group.
- Molecular Formula : C₉H₁₂ClN₃O.
- Key Differences: The ethanol chain in the target compound is replaced by a hydroxyl group directly on the piperidine ring. This reduces steric bulk but may decrease solubility due to the shorter polar chain.
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol (CAS: 1269531-16-9)
- Structure: Piperidin-2-ylmethanol substituted with a 2-chloropyrimidin-4-yl group.
- Molecular Formula : C₁₀H₁₄ClN₃O.
- Key Differences: The chlorine is on pyrimidine instead of pyridine, altering electronic properties. The methanol group on the 2-position of piperidine creates stereochemical constraints absent in the target compound.
- Implications: Pyrimidine’s lower basicity compared to pyridine may reduce interactions with acidic residues in enzyme active sites. The stereochemistry of the methanol group could influence chiral recognition in biological systems .
Analogs with Varied Heterocycles and Substituents
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogs
- Structure: Piperidine substituted with a thiadiazole ring and ethanol chain.
- Pharmacological Data: These analogs demonstrate potent glutaminase 1 (GLS1) inhibition (IC₅₀ = 0.12–0.45 µM), attributed to thiadiazole’s electron-deficient nature. The ethanol chain facilitates interactions with hydrophilic pockets in GLS1’s active site .
DMPI and CDFII (MRSA Synergists)
- Structures :
- DMPI : 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole.
- CDFII : 2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole.
- Key Differences : Bulky indole and benzyl groups increase lipophilicity, enhancing membrane penetration but reducing aqueous solubility.
- Activity : Both compounds synergize with carbapenems against MRSA, likely via disruption of bacterial efflux pumps. The target compound’s simpler structure may offer better synthetic accessibility but less potency against MRSA .
Kinase-Targeting Analogs
Flonoltinib Maleate (FM)
- Structure : Piperidine substituted with fluorophenyl and pyrazolo-pyrimidine groups.
- Key Differences : The pyrazolo-pyrimidine moiety confers selectivity for JAK2/FLT3 kinases. The fluorine atom enhances metabolic stability compared to chlorine.
- Pharmacological Data: FM shows IC₅₀ values of 2–10 nM against JAK2 and FLT3, outperforming ruxolitinib. The ethanol chain in the target compound may lack the steric bulk needed for high-affinity kinase binding .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₅ClN₂O | 238.71 | 2-Chloropyridine, Ethanol | 1.8 | 12.5 (PBS) |
| 1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-ol | C₉H₁₂ClN₃O | 213.66 | 4-Chloropyrimidine, Hydroxyl | 1.2 | 8.3 (PBS) |
| FM (Flonoltinib Maleate) | C₂₉H₃₄FN₇O₃ | 571.63 | Fluorophenyl, Pyrazolo-pyrimidine | 3.5 | 0.5 (DMSO) |
*Predicted using ChemDraw.
Preparation Methods
Installation of the 2-Chloropyridin-4-yl Group
The 2-chloropyridin-4-yl substituent is typically introduced via nucleophilic substitution or cross-coupling reactions such as Buchwald-Hartwig amination. Key methods include:
- Using 2-chloropyridin-4-yl halides or boronic acids as coupling partners.
- Palladium-catalyzed amination reactions with piperidine derivatives under optimized ligand and base conditions to achieve high yields.
Representative Synthetic Route from Patent Literature
A relevant patent (CA3029960A1) describes a process involving:
- Preparation of piperidin-4-yl ethan-1-ol intermediate.
- Coupling with 2-chloropyridin-4-yl halide under palladium catalysis.
- Purification steps to isolate the target compound with high purity.
This method emphasizes mild reaction conditions to preserve the hydroxyethyl functionality and avoid decomposition of the chloropyridinyl moiety.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Piperidine ring functionalization | 4-piperidone, reductive amination agents (NaBH4, Pd/C) | Mild temperature (0–25°C), inert atmosphere |
| Hydroxyethyl group installation | Ethylene oxide or 2-chloroethanol, base (K2CO3) | Controlled addition to avoid over-alkylation |
| 2-Chloropyridinyl substitution | 2-chloropyridin-4-yl halide, Pd catalyst, ligand, base (Cs2CO3), solvent (toluene, dioxane) | Elevated temperature (80–110°C), inert atmosphere |
Research Findings and Yield Data
- The palladium-catalyzed amination step typically achieves yields between 65–85% depending on catalyst and ligand choice.
- Hydroxyethylation steps show moderate to good yields (50–75%) with proper control of reaction parameters.
- Protective group strategies (e.g., Boc protection of amines) improve selectivity and yield by preventing side reactions during coupling.
Alternative Synthetic Approaches
- Metalation and directed ortho-lithiation strategies have been explored to functionalize pyridine rings prior to coupling, but these are less common for this specific compound due to sensitivity of the hydroxyethyl group.
- Suzuki coupling and other carbon–carbon bond-forming reactions are more relevant for analogues with aromatic substitutions rather than piperidine nitrogen substitution.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reductive amination + Pd-catalyzed amination | Reductive amination of 4-piperidone, Pd-catalyzed N-arylation | High selectivity, mild conditions | Requires careful temperature control |
| Direct alkylation of 4-hydroxypiperidine | Alkylation with ethylene oxide, Pd-catalyzed coupling | Simpler steps, fewer protections | Risk of over-alkylation |
| Directed ortho-lithiation + coupling | Metalation of pyridine, coupling with piperidine derivatives | Useful for analogues | Low yield, harsh conditions |
Q & A
Q. What are the established synthetic routes for 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloropyridine-4-ylpiperidine derivatives and ethylene oxide. Key parameters include:
- Catalyst selection : Strong bases like NaOH facilitate ring-opening of ethylene oxide .
- Temperature control : Reactions are conducted at 50–80°C to balance yield and side reactions.
- Purification : Column chromatography or recrystallization ensures >95% purity.
- Example protocol: React 1-(2-chloropyridin-4-yl)piperidine with ethylene oxide in THF under reflux (72 hours), followed by neutralization and extraction .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the piperidine ring substitution pattern and hydroxyl group position.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 255.12) .
- HPLC : Monitors purity using a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended for initial pharmacological screening?
- Methodological Answer :
- Receptor binding assays : Screen for affinity at dopamine, opioid, or σ receptors using radioligand displacement (e.g., H-spiperone for dopamine D2 receptors) .
- In vitro cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess safety margins .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
-
Core modifications : Replace the 2-chloropyridine moiety with fluoropyridine or methylpyrimidine to assess electronic effects on receptor binding .
-
Side-chain variations : Compare hydroxyl vs. ketone or ester groups at the ethanol position (see Table 1).
-
Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with glutaminase 1 (GLS1) or opioid receptors .
Table 1. Example SAR for Analogs
Q. How should researchers resolve contradictions in receptor binding data across studies?
- Methodological Answer :
- Assay validation : Ensure consistent buffer conditions (e.g., Mg concentration for GPCR stability) .
- Orthogonal techniques : Confirm binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure kinetics and thermodynamics .
- Control compounds : Include reference ligands (e.g., haloperidol for σ receptors) to normalize inter-lab variability .
Q. What strategies optimize metabolic stability without compromising target affinity?
- Methodological Answer :
- Prodrug design : Mask the hydroxyl group as an acetyl ester to reduce first-pass metabolism .
- Isotope labeling : Use H or F substitutions at metabolically vulnerable positions (e.g., piperidine C-4) for tracer studies .
- In silico ADMET prediction : Tools like SwissADME predict CYP450 interactions and logP values .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethylene oxide) .
- Waste disposal : Neutralize acidic/basic byproducts before transferring to halogenated waste containers .
Data Contradiction Analysis
Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?
- Methodological Answer :
- Force field limitations : Molecular dynamics simulations may underestimate van der Waals interactions in hydrophobic pockets .
- Solvent effects : Implicit solvent models (e.g., GB/SA) fail to capture explicit water-mediated hydrogen bonds .
- Receptor flexibility : Use ensemble docking to account for protein conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
